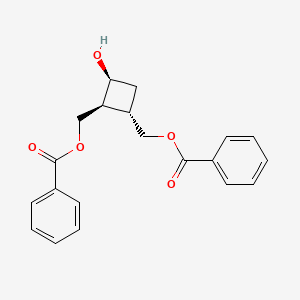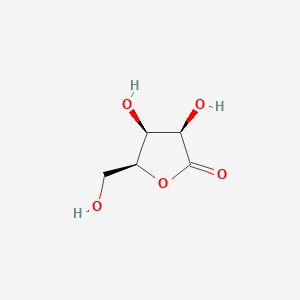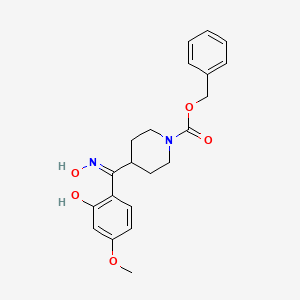
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime, commonly known as MBPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. MBPPO is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of MBPPO involves the inhibition of the activity of various enzymes and proteins involved in cancer cell growth and inflammation. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MBPPO also inhibits the activity of the protein kinase B (Akt), which is involved in the regulation of cell growth and survival.
Biochemical And Physiological Effects
MBPPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. MBPPO has also been found to inhibit the migration and invasion of cancer cells, leading to the suppression of cancer cell metastasis. In addition, MBPPO has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases, including cancer and inflammation.
Advantages And Limitations For Lab Experiments
MBPPO has several advantages for lab experiments, including its high purity and stability, making it suitable for various analytical techniques. However, MBPPO has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research on MBPPO. One potential direction is to investigate the use of MBPPO in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance its efficacy. Another direction is to study the potential use of MBPPO in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to investigate the safety and toxicity of MBPPO in vivo, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, MBPPO is a synthetic compound that has gained significant interest in the scientific research community due to its potential applications in various fields. Its mechanism of action and physiological effects have been extensively studied, and it has been found to have significant activity against various types of cancer cells and inflammation. Further research is needed to explore its potential use in the treatment of other diseases and to investigate its safety and toxicity in vivo.
Synthesis Methods
The synthesis of MBPPO involves the reaction of 2-(5-Methoxy)phenol with 4-(N-Benzyloxycarbonyl)piperidin-4-one oxime in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of MBPPO. The purity of the synthesized compound can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MBPPO has been extensively studied for its potential applications in various scientific research fields. It has been found to have significant activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. MBPPO has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
benzyl 4-[(Z)-N-hydroxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-27-17-7-8-18(19(24)13-17)20(22-26)16-9-11-23(12-10-16)21(25)28-14-15-5-3-2-4-6-15/h2-8,13,16,24,26H,9-12,14H2,1H3/b22-20- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXRTLYHQCREKX-XDOYNYLZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/C2CCN(CC2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone Oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


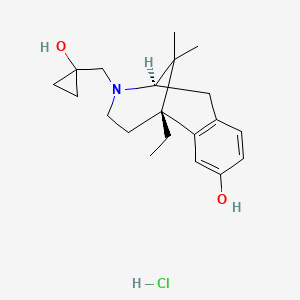

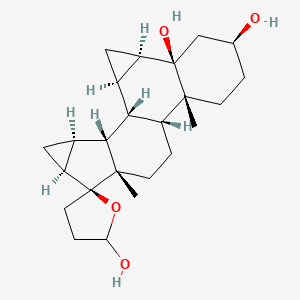

![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)
